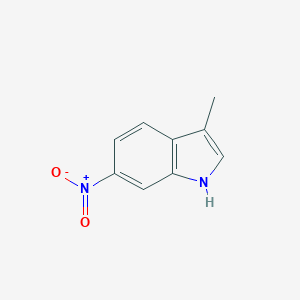

3-methyl-6-nitro-1H-indole

Overview

Description

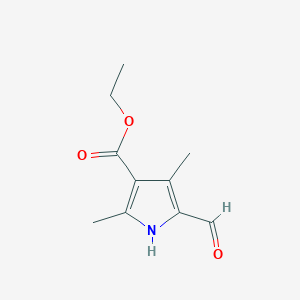

“3-methyl-6-nitro-1H-indole” is a derivative of indole . Indole is a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .

Synthesis Analysis

The synthesis of 3-nitroindoles, which includes “3-methyl-6-nitro-1H-indole”, has been developed under non-acidic and non-metallic conditions . In this protocol, trifluoroacetyl nitrate (CF3COONO2) was produced by metathesis of ammonium tetramethyl nitrate and trifluoroacetic anhydride at sub-room temperature .

Molecular Structure Analysis

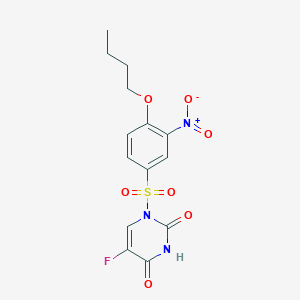

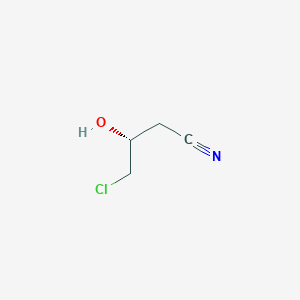

The molecular structure of “3-methyl-6-nitro-1H-indole” is a derivative of indole, which consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

Scientific Research Applications

Enzyme Inhibition

Some indole derivatives have been evaluated as inhibitors for enzymes like aldose reductase (ALR2) and aldehyde reductase (ALR1), which are involved in metabolic disorders .

Anti-HIV Research

Indole compounds have been studied for their potential anti-HIV properties through molecular docking studies, indicating their role in developing new therapeutic agents .

Antimicrobial Applications

Substituted indoles have shown effectiveness in destroying persister cells of bacteria such as E. coli, P. aeruginosa, and S. aureus by damaging their membranes, suggesting their use in combating antibiotic-resistant infections .

Mechanism of Action

Target of Action

3-Methyl-6-Nitro-1H-Indole, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors , making them valuable for the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives are known to interact with their targets, causing changes that result in their biological activity . For instance, some indole derivatives have been reported to inhibit the Sir 2 protein .

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Indole derivatives are known to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities .

properties

IUPAC Name |

3-methyl-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-6-5-10-9-4-7(11(12)13)2-3-8(6)9/h2-5,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXOBRUMCGPOJLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20391765 | |

| Record name | 3-methyl-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-6-nitro-1H-indole | |

CAS RN |

133053-76-6 | |

| Record name | 3-methyl-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20391765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 3-methyl-6-nitro-1H-indole (2,3,6-DMNI) a promising matrix for MALDI mass spectrometry?

A1: 2,3,6-DMNI exhibits several advantageous properties as a MALDI matrix:

- Dual-polarity ion production: It facilitates the generation of both positive and negative ions from a wide range of analytes, including lipids, peptides, proteins, glycans, and perfluorooctanesulfonic acid (PFOS) compounds. [] This dual-polarity capability allows for broader analyte coverage in a single analysis.

- Enhanced ionization efficiency: Compared to some traditional matrices, 2,3,6-DMNI demonstrates improved ionization efficiency, leading to better detection sensitivity for complex mixtures. [] This characteristic is particularly beneficial for analyzing samples with low analyte concentrations.

- Successful application in MALDI imaging: The research highlights the successful use of 2,3,6-DMNI as a matrix for MALDI imaging of blueberry tissue. [] Its ability to facilitate the identification of plant metabolites and lipids within a specific spatial context makes it valuable for biological research.

Q2: Are there any specific advantages of using 2,3,6-DMNI for MALDI imaging compared to other matrices?

A2: While the article doesn't directly compare 2,3,6-DMNI to other matrices specifically for imaging, it highlights its ability to enhance ionization in the negative ion mode m/z 600-900 region. [] This suggests that 2,3,6-DMNI might be particularly advantageous for analyzing certain classes of compounds, such as lipids, which are often detected in this mass range. Further research is needed to fully characterize its performance compared to other matrices for specific imaging applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.